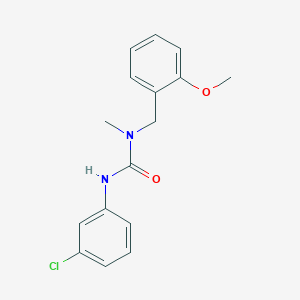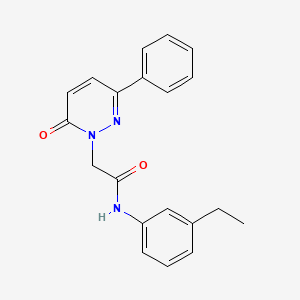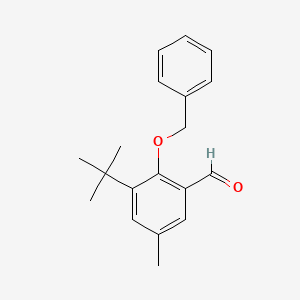
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea, also known as CMU, is a synthetic compound that belongs to the urea class of compounds. It was first synthesized in the 1970s and has since been used extensively in scientific research due to its unique properties. CMU is a potent inhibitor of dopamine uptake and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
作用机制
The mechanism of action of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea involves the inhibition of dopamine uptake by binding to the dopamine transporter protein. This results in an increase in extracellular dopamine levels, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea are mainly related to its ability to increase extracellular dopamine levels. This can lead to various effects such as increased locomotor activity, increased reward-seeking behavior, and increased sensitivity to drugs of abuse. N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
The advantages of using N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in lab experiments include its well-established synthesis method, its potent inhibition of dopamine uptake, and its ability to increase extracellular dopamine levels. However, the limitations include its potential toxicity and the fact that it is not selective for the dopamine transporter protein.
未来方向
There are several future directions for the use of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in scientific research. One potential direction is the development of more selective dopamine transporter inhibitors that can be used to study the dopamine system with greater specificity. Another potential direction is the use of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in the development of new treatments for neurological disorders such as Parkinson's disease and drug addiction.
Conclusion
In conclusion, N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea is a synthetic compound that has been extensively used in scientific research as a tool to study the dopamine system. Its ability to inhibit dopamine uptake and increase extracellular dopamine levels has made it a valuable tool in the study of various neurological disorders. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the use of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea in scientific research, and it will continue to be a valuable tool in the study of the dopamine system.
合成方法
The synthesis of N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea involves the reaction of 2-methoxybenzylamine with 3-chlorophenyl isocyanate, followed by the addition of N-methylamine. The resulting compound is then purified through recrystallization to obtain pure N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea. This synthesis method has been well-established and has been used by various researchers to obtain N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea for their experiments.
科学研究应用
N'-(3-chlorophenyl)-N-(2-methoxybenzyl)-N-methylurea has been extensively used in scientific research as a tool to study the dopamine system. It has been shown to inhibit dopamine uptake and increase extracellular dopamine levels in the brain. This property has made it a valuable tool in the study of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
属性
IUPAC Name |
3-(3-chlorophenyl)-1-[(2-methoxyphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(11-12-6-3-4-9-15(12)21-2)16(20)18-14-8-5-7-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZZCADEMMABLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(2-methoxybenzyl)-1-methylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)

![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)

![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)
![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
![N-bicyclo[2.2.1]hept-2-yl-4-morpholinamine](/img/structure/B4936460.png)
![2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4936469.png)
![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)